3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid
Overview
Description
“3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid”, also known as 2,3-dioxopyridazine-6-propionic acid, is a molecule that has gained interest in recent years. It’s a derivative of 3- (2-Furyl)propionic acid .
Synthesis Analysis
A novel method of synthesis of 3-aryl-3- (furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3- (furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular formula of “3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid” is C11H10N2O4. The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis
The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 56-60 °C . The molecular weight is 234.21 g/mol.Scientific Research Applications
The scientific research landscape around furan derivatives, including 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid, is rich and varied, addressing numerous potential applications across different fields. While the specific compound did not directly appear in the reviewed literature, insights into the broader category of furan derivatives provide a useful context for understanding its potential applications. Furan derivatives are noted for their presence in various natural sources and have been studied for their pharmacological, biological, and industrial implications.
Therapeutic and Biological Significance
Furan derivatives exhibit a wide range of biological activities. They have been recognized for their anti-inflammatory, anti-oxidant, and anti-microbial properties, offering promising avenues for therapeutic applications (Xu et al., 2017). The importance of furan and thiophene moieties in medicinal chemistry is well-documented, particularly in the design of bioactive molecules like purine and pyrimidine nucleobases, nucleosides, and their analogues, indicating the potential for diverse medical applications (Ostrowski, 2022).
Industrial and Environmental Applications
In addition to their biological and pharmacological relevance, furan derivatives have significant industrial and environmental applications. The synthesis and utility of furan derivatives in the production of polymers, functional materials, and fuels from biomass highlight their role in sustainable chemical processes (Chernyshev et al., 2017). The inhibition of dark fermentative bio-hydrogen production by furan derivatives and phenolic compounds, as well as strategies for reducing this inhibition, demonstrate the critical evaluation of these compounds in bioenergy production (Bundhoo & Mohee, 2016).
properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-4-3-8(9-2-1-7-17-9)12-13(10)6-5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIJPSQGZGIBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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